molecular formula C5H4ClN3O3 B1641202 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride CAS No. 1006962-20-4

1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1641202
CAS No.: 1006962-20-4
M. Wt: 189.56 g/mol
InChI Key: SRXRCBHJNPTZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4ClN3O3 and a molecular weight of 189.56 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, it is possible that this compound could affect various biochemical pathways depending on its specific targets.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by the solvent in which it is dissolved . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride typically involves the nitration of 1-methylpyrazole followed by chlorination. The nitration process introduces a nitro group at the 4-position of the pyrazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 1-methyl-4-nitro-1H-pyrazole is then treated with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and chlorination steps, with additional considerations for safety, waste management, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).

    Reduction: Hydrogen gas, palladium on carbon, metal hydrides (sodium borohydride).

    Oxidation: Potassium permanganate, sulfuric acid

Major Products

Scientific Research Applications

1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is unique due to the presence of both a nitro group and a carbonyl chloride group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXRCBHJNPTZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Reactant of Route 2
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Reactant of Route 5
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Reactant of Route 6
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.